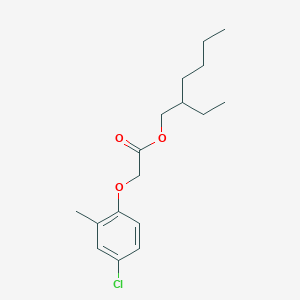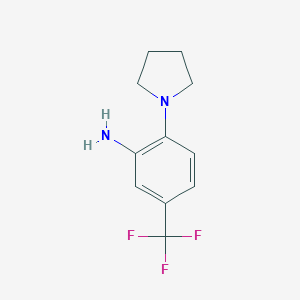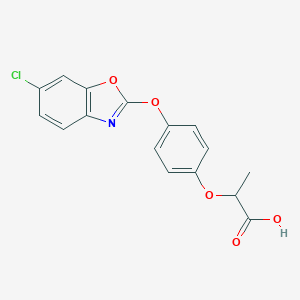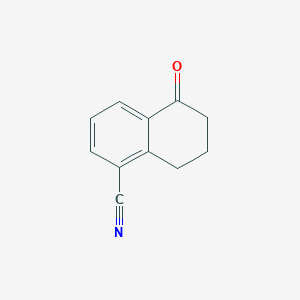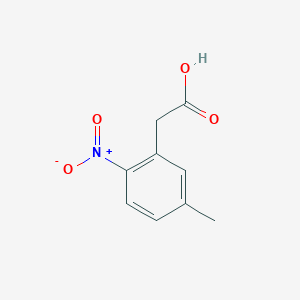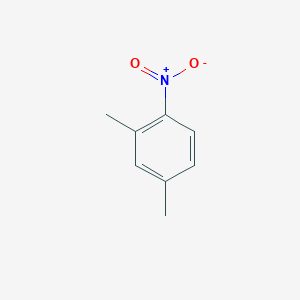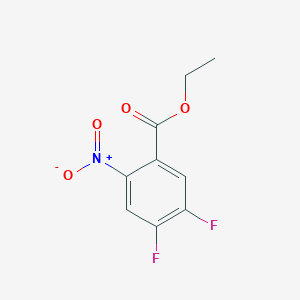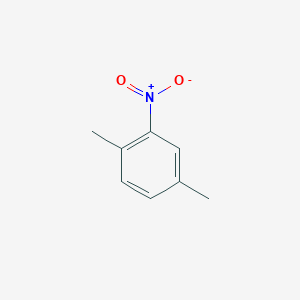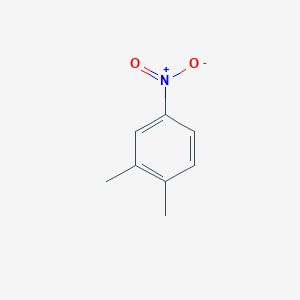
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)- is a compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also appears to interfere with the replication of influenza A virus by inhibiting the activity of the viral RNA polymerase.
Biochemical and Physiological Effects:
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. It has also been shown to have a protective effect on the liver by reducing the levels of liver enzymes.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- is its broad range of potential applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)-. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential as an antiviral agent against other viruses. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- involves the reaction of furfuryl alcohol with 2-amino-6-fluoropurine in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including protonation, cyclization, and deprotonation, to yield the desired product.
Scientific Research Applications
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent against influenza A virus. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
132194-21-9 |
|---|---|
Product Name |
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)- |
Molecular Formula |
C10H12FN5O2 |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI Key |
WGGSHIMNNHZRNU-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3F)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3F)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3F)N |
Other CAS RN |
132194-21-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



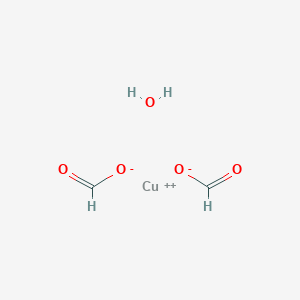
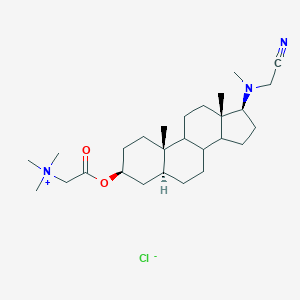
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
